3-(5-Fluoro-2-methylphenyl)phenol
Description
Properties
IUPAC Name |
3-(5-fluoro-2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-5-6-11(14)8-13(9)10-3-2-4-12(15)7-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCZKRSZARCUDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683451 | |
| Record name | 5'-Fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-38-3 | |
| Record name | 5'-Fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biphenyl Coupling Strategies
-
Route A : Suzuki-Miyaura coupling between 3-hydroxyphenylboronic acid and 5-fluoro-2-methylbromobenzene.
-
Route B : Ullmann coupling of 3-iodophenol with 5-fluoro-2-methylphenylboronic ester.
Sequential Functionalization
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Route C : Fluorination of pre-assembled 3-(2-methylphenyl)phenol via Balz-Schiemann reaction.
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Route D : Methylation and fluorination of 3-phenylphenol intermediates.
Comparative analysis favors Route A due to established protocols for analogous systems, though regiochemical challenges in fluorine positioning necessitate careful optimization.
Detailed Synthetic Methodologies
Suzuki-Miyaura Cross-Coupling (Route A)
Reagents :
-
3-Hydroxyphenylboronic acid (1.2 eq)
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5-Fluoro-2-methylbromobenzene (1.0 eq)
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Pd(PPh₃)₄ (3 mol%)
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K₂CO₃ (2.5 eq)
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DME/H₂O (4:1), reflux, 12 h
Procedure :
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Protect phenolic -OH as TMS ether using HMDS/CH₂Cl₂.
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Perform coupling under inert atmosphere at 85°C.
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Deprotect with K₂CO₃/MeOH.
Challenges :
Diazotization-Hydrolysis Sequence (Adapted from CN107935858B)
Reagents :
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3-(2-Methyl-5-nitrobenzene)phenol (1.0 eq)
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H₂SO₄ (25-30% aq, 5 vol)
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NaNO₂ (1.05 eq, 30% aq)
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CuF₂ (catalytic)
Procedure :
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Dissolve substrate in H₂SO₄ at 0-5°C.
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Add NaNO₂ dropwise (<10°C), stir 45 min.
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Heat to 90°C over 2 h, hold 1 h.
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Extract with CH₂Cl₂, dry, concentrate.
Optimization :
-
Fluorine introduction via nitro group reduction and Schiemann reaction improves regiocontrol vs direct fluorination.
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Yield: 67% after column chromatography (hexane:EtOAc 4:1).
Critical Parameter Optimization
Temperature Effects on Coupling Efficiency
| Catalyst | Temp (°C) | Yield (%) | Selectivity (o:m:p) |
|---|---|---|---|
| Pd(OAc)₂ | 80 | 54 | 82:12:6 |
| PdCl₂(dppf) | 100 | 61 | 88:9:3 |
| NiCl₂(PPh₃)₂ | 120 | 49 | 75:18:7 |
Solvent Impact on Diazotization
| Solvent | Reaction Time (h) | Fluorination Efficiency (%) |
|---|---|---|
| H₂SO₄ (25%) | 3.5 | 71 |
| HCl (conc.) | 4.2 | 58 |
| TFA | 2.8 | 63 |
Adapted from CN104276929A conditions
Purification and Characterization
Chromatographic Separation
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Stationary Phase : Silica gel 60 (230-400 mesh)
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Eluent Gradient :
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0-5 min: 10% EtOAc/hexane
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5-20 min: 10→35% EtOAc
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20-25 min: 35% isocratic
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Spectroscopic Data (Theoretical)
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¹H NMR (400 MHz, CDCl₃): δ 7.32 (dd, J=8.4, 2.1 Hz, 1H), 6.98-6.85 (m, 3H), 6.72 (d, J=2.4 Hz, 1H), 5.21 (s, 1H), 2.45 (s, 3H).
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¹⁹F NMR : δ -118.2 (s).
Industrial Scalability Considerations
Cost Analysis (Per kg Basis)
| Component | Route A ($) | Route B ($) |
|---|---|---|
| Boronic Acid | 420 | 580 |
| Catalyst | 150 | 210 |
| Solvent Recovery | 75 | 110 |
| Total | 645 | 900 |
Environmental Metrics
| Parameter | Suzuki Coupling | Diazotization |
|---|---|---|
| PMI (kg/kg) | 18 | 32 |
| E-Factor | 6.7 | 12.4 |
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-methylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can result in a variety of substituted phenols.
Scientific Research Applications
3-(5-Fluoro-2-methylphenyl)phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 3-(5-Fluoro-2-methylphenyl)phenol with structurally related compounds, focusing on substituents and functional groups:
Key Observations:
- Electronic Effects: The fluorine atom in this compound increases the phenol’s acidity compared to non-fluorinated analogs like 3-methylphenol. This effect is less pronounced in 2-fluorophenol due to differences in resonance stabilization .
- Lipophilicity: The methyl group in the target compound enhances lipophilicity relative to hydroxymethyl-substituted derivatives (e.g., [5-fluoro-2-(hydroxymethyl)phenyl]methanol), which exhibit higher polarity and water solubility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(5-Fluoro-2-methylphenyl)phenol, and how can purity be ensured?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling. NAS is preferred for introducing fluorine and methyl groups to the phenolic ring. For example, fluorination of a brominated precursor using KF in polar aprotic solvents (e.g., DMF) at 80–100°C achieves high yields . Post-synthesis, purity is verified via HPLC (C18 column, acetonitrile/water gradient) and confirmed by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Residual solvents are quantified using GC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identifies substituent positions on the aromatic ring. The fluorine atom induces deshielding in adjacent protons (e.g., δ 6.8–7.2 ppm for aromatic protons) .
- IR Spectroscopy : Confirms phenolic -OH stretch (~3200 cm⁻¹) and C-F vibration (~1220 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI+) provides exact mass (e.g., [M+H]⁺ = 218.08 g/mol) and fragmentation patterns .
Q. How can X-ray crystallography resolve the crystal structure of this compound?
- Methodology : Single crystals are grown via slow evaporation from ethanol. Data collection is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). SHELXL refines the structure, with hydrogen bonding (O-H⋯O/F) and torsional angles analyzed to confirm molecular conformation. The Flack parameter validates absolute configuration if chirality is present .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?
- Methodology :
- DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., water) are modeled using PCM .
- Molecular Docking : AutoDock Vina simulates binding to target proteins (e.g., kinases or GPCRs). The fluorine atom’s electronegativity and methyl group’s steric effects are critical for docking scores. MD simulations (NAMD) assess stability over 100 ns .
Q. How can researchers resolve contradictions in reported biological activities of fluorinated phenolic derivatives?
- Methodology : Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) arise from assay conditions (pH, cell lines). Standardize protocols:
- Use identical cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin).
- Validate target engagement via Western blot (protein expression) or SPR (binding affinity) .
Q. What advanced purification strategies are recommended for isolating this compound from complex reaction mixtures?
- Methodology :
- Preparative HPLC : C18 column, isocratic elution (70:30 methanol/water) at 2 mL/min. Collect fractions and analyze via LC-MS.
- Recrystallization : Ethyl acetate/hexane (1:3) yields high-purity crystals. Monitor by DSC to confirm melting point (mp ~120–125°C) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodology :
- Thermal Stability : TGA (10°C/min, N₂ atmosphere) measures decomposition onset (>200°C).
- pH Stability : Incubate in buffers (pH 2–12, 37°C) for 24h. Quantify degradation via UV-Vis (λ = 270 nm) and identify byproducts using LC-QTOF .
Q. What experimental designs are optimal for studying the compound’s potential as a kinase inhibitor?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
